![molecular formula C18H25N3O4S B11824520 tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is a complex organic compound with the molecular formula C18H25N3O4S. It is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires specific reagents and conditions, such as the use of tert-butyl carbamate and methylating agents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. the synthesis would generally involve scalable reactions with optimized yields and purity, adhering to industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines .
Scientific Research Applications
Medicinal Applications
The compound has shown promise in several biomedical applications, particularly in the development of anti-inflammatory and anticancer agents.
Anti-inflammatory Activity
Research has indicated that derivatives of tert-butyl carbamate compounds exhibit significant anti-inflammatory properties. In a study involving various substituted benzamido phenylcarbamate derivatives, compounds similar to tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate were synthesized and tested for their efficacy against inflammation. The results demonstrated promising anti-inflammatory activity comparable to standard treatments like indomethacin, with inhibition percentages ranging from 39% to 54% over a period of 9 to 12 hours .
Anticancer Potential
The compound's structure suggests potential interactions with biological targets involved in cancer progression. For instance, studies have explored the synthesis of various piperidine derivatives, which have been evaluated for their cytotoxic effects on cancer cell lines. The presence of the isothiazole moiety is believed to enhance the anticancer activity by influencing apoptosis pathways and inhibiting tubulin polymerization .
Synthetic Applications
This compound can also serve as a building block in organic synthesis. Its unique functional groups allow for further modifications and derivatizations, which can lead to the development of new compounds with tailored properties.
Synthesis Strategies
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of Piperidine Derivatives : Utilizing piperidine as a core structure allows for the introduction of various substituents that can enhance biological activity.
- Coupling Reactions : Employing coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of carbamate linkages with high yields .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate
- tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)(methyl)carbamate
Uniqueness
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .
Biological Activity
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is a synthetic compound that has gained attention for its potential biological activities. The compound features a unique structure that includes a tert-butyl group and a piperidine moiety linked to a benzo[d]isothiazole derivative, which may confer specific pharmacological properties.
- Chemical Name : this compound
- CAS Number : 1420848-00-5
- Molecular Formula : C20H28N2O5S
- Molecular Weight : 408.52 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The following sections summarize key findings related to its biological effects.
Enzyme Inhibition
Research indicates that the compound may exhibit inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it has been noted for potential inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .
Antioxidant Properties
Studies have suggested that compounds similar to this compound may possess antioxidant properties. These properties can help mitigate oxidative stress in cells, which is a contributing factor to various diseases, including cancer and neurodegeneration. The presence of the benzo[d]isothiazole ring is believed to enhance these antioxidant effects .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect astrocytes from toxicity induced by amyloid-beta peptides. Specifically, it has been shown to improve cell viability under conditions that typically promote cell death due to oxidative stress . The mechanism behind this neuroprotection may involve modulation of inflammatory pathways and reduction of reactive oxygen species (ROS) levels.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their structural analogs:
Properties
Molecular Formula |
C18H25N3O4S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)20(4)13-8-7-11-21(12-13)16-14-9-5-6-10-15(14)26(23,24)19-16/h5-6,9-10,13H,7-8,11-12H2,1-4H3 |
InChI Key |
CNGXBBNBOQENPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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